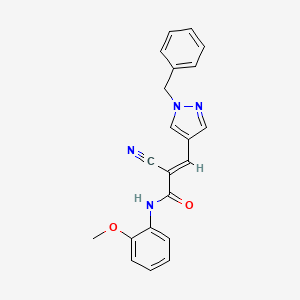![molecular formula C16H18BrN3O B2771231 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide CAS No. 303031-60-9](/img/structure/B2771231.png)
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C16H18BrN3O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves lithiation reactions . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a bromine atom and a carboxamide group . The carboxamide group is further substituted with a phenyl ring that carries a diethylamino group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and spectroscopic characterization of compounds related to "5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide" have been a significant area of research. For example, a study focused on the synthesis, spectroscopic characterization, and crystal structure of a closely related compound, which was prepared from 5-bromoindazole-3-carboxylic acid methylester. The structure was identified through FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis data, and confirmed by single crystal X-ray diffraction studies, highlighting its potential for further chemical and pharmaceutical applications (Anuradha et al., 2014).
Heterocyclic Synthesis
Compounds with structural similarities to "this compound" have been used in the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals. For instance, research on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showcases the chemical versatility and potential biological activity of these compounds (Gad-Elkareem et al., 2011).
Biological Evaluation
Further, the synthesis and biological evaluation of novel compounds derived from or related to "this compound" have been explored. Studies have synthesized and evaluated the anticancer and anti-5-lipoxygenase activities of various derivatives, demonstrating the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).
Chemical Reactions and Processes
The exploration of new chemical reactions and processes utilizing "this compound" and its derivatives has also been a focus. For example, research on N-halosuccinimide-mediated reactions for the synthesis of pyridines presents innovative methodologies for generating these compounds under specific conditions, indicating the compound's utility in organic synthesis (Bagley et al., 2004).
Direcciones Futuras
The future directions for research on 5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide could involve exploring its potential biological activities, similar to those observed for imidazole derivatives . Additionally, further studies could focus on optimizing its synthesis and improving its physical and chemical properties.
Propiedades
IUPAC Name |
5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-3-20(4-2)15-7-5-14(6-8-15)19-16(21)12-9-13(17)11-18-10-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIALZPYXZNNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977140 |
Source


|
| Record name | 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-43-0 |
Source


|
| Record name | 5-Bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80977140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)
![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)






![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)

![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)
![6-Methylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2771167.png)

![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)
